molecular formula C19H24N2O B1221595 Eburnamine CAS No. 4201-84-7

Eburnamine

Cat. No. B1221595
CAS RN: 4201-84-7
M. Wt: 296.4 g/mol
InChI Key: HONLKDDLTAZVQV-NZSAHSFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eburnamine is an alkaloid.

Scientific Research Applications

Eburnamine Derivatives and Brain Functions

Eburnamine, derived from the Apocynaceae plant family, exhibits diverse pharmacological activities. A notable aspect is its effect on brain functions. Various eburnamine derivatives, such as vincamine, vinburnine, vindeburnol, apovincaminate, and vinpocetine, are known for their modulatory effects on brain circulation and neuronal homeostasis. These compounds possess antihypoxic and neuroprotective properties. Vinpocetine, in particular, stands out for its role in neuroprotection, proving effective in clinical use for post-ischemic stroke disease states and cerebrovascular disorders. It influences calmodulin-dependent phosphodiesterase E1, sodium and calcium channels, peripheral benzodiazepine receptor, and glutamate receptors. Positron emission tomography studies have shown vinpocetine's rapid uptake in the brain, impacting cerebral glucose metabolism and regional cerebral blood flow in post-stroke patients (Vas & Gulyás, 2005).

Effects on Cerebral Glucose Utilization

RU 24722, another eburnamine derivative, has been studied for its impact on cerebral glucose utilization. Research on freely moving rats revealed that this compound induces significant, time-dependent increases in glucose utilization in specific brain regions associated with cognitive, vegetative, and locomotor functions. These findings suggest that RU 24722 selectively stimulates brain areas involved in these functions (Broussolle et al., 1989).

Biosynthetic Pathway Studies in Vinca minor

Vinca minor, containing monomeric eburnamine-type indole alkaloids, has been the subject of biosynthetic pathway studies. Using miRNAs and transcriptomic analysis, researchers have sought to understand the pathways and genes involved in eburnamine alkaloid production in Vinca minor. This research contributes to the linkage between Aspidosperma and Eburnamine alkaloids and highlights the plant's neuro-medicinal applications (Verma et al., 2020).

Synthesis and Structural Analysis

Research has also focused on the synthesis of eburnamine-type alkaloids and their structural analysis. Studies involve the synthesis of various eburnamine derivatives, elucidating their structures through spectroscopic methods, and exploring their pharmacological potential. This includes the synthesis of new compounds, such as C19-oxo-functionalized eburnane alkaloids, and the study of their biological activities (Trost et al., 2019).

properties

CAS RN

4201-84-7

Product Name

Eburnamine

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(15R,17R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

InChI

InChI=1S/C19H24N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,16,18,22H,2,5,8-12H2,1H3/t16-,18+,19-/m1/s1

InChI Key

HONLKDDLTAZVQV-NZSAHSFTSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)O

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)O

Other CAS RN

4201-84-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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